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Abstract

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-
d]pyrimidine class of compounds. It has demonstrated significant preclinical activity against a
range of hematological malignancies, particularly acute myeloid leukemia (AML) and chronic
myeloid leukemia (CML). SAR103168 exerts its anti-neoplastic effects by targeting several key
kinases involved in cancer cell proliferation, survival, and angiogenesis. This technical guide
provides an in-depth overview of the target kinases of SAR103168, the signaling pathways it
modulates, and the experimental methodologies used for its characterization.

Target Kinase Profile

SAR103168 exhibits a broad inhibitory profile against multiple families of tyrosine kinases. Its
primary targets include the Src family kinases, Abl kinase, and several receptor tyrosine
kinases implicated in angiogenesis and tumor progression.

Table 1: SAR103168 Kinase Inhibition Profile
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Kinase Family Target Kinase IC50 (nM) Assay Conditions
Src Family Src 0.65+£0.02 100 uM ATP
Lyn Not specified Not specified

Abl Family Abl Not specified Not specified
Angiogenic RTKs VEGFR1 Not specified Not specified
VEGFR2 Not specified Not specified

Tie2 Not specified Not specified

PDGFR Not specified Not specified

FGFR1 Not specified Not specified

FGFR3 Not specified Not specified

Other RTKs EGFR Not specified Not specified

Note: Quantitative IC50 values for kinases other than Src are not consistently available in the
public domain. The primary potency of SAR103168 has been most robustly characterized
against Src kinase.

Mechanism of Action and Signhaling Pathways

SAR103168 functions by inhibiting the auto-phosphorylation and activation of its target
kinases. This blockade of kinase activity leads to the downstream suppression of critical
signaling cascades that drive malignant cell behavior.

Inhibition of Src Family Kinases and Downstream
Signaling

As a highly potent inhibitor of Src, SAR103168 effectively abrogates the phosphorylation of Src
and its family member Lyn. This leads to the dose-dependent inhibition of downstream
signaling pathways crucial for cell adhesion, migration, and proliferation, including the
phosphorylation of:

e Focal Adhesion Kinase (FAK)
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Proline-rich tyrosine kinase 2 (PYK2)

p130Cas

c-Jun N-terminal kinase (JNK)

Mitogen-activated protein kinase (MAPK)[1]

Caption: SAR103168 Inhibition of Src and STAT5 Signaling Pathways.

Inhibition of STAT5 Phosphorylation

SAR103168 has been shown to inhibit the phosphorylation of Signal Transducer and Activator
of Transcription 5 (STAT5) in both AML cell lines (e.g., KG1) and fresh cells from AML patients.
[1] The STATS5 signaling pathway is a critical driver of survival and proliferation in many
hematological malignancies.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical
characterization of SAR103168.

In Vitro Kinase Assay (General Protocol)

These assays are designed to measure the direct inhibitory activity of SAR103168 against a
purified kinase.

e Reagents and Materials:

[e]

Purified recombinant kinase (e.g., Src, Abl)

o

Kinase-specific substrate (e.g., a peptide or protein)

[¢]

ATP (radiolabeled [y-32P]ATP or unlabeled for other detection methods)

[e]

Assay buffer (typically containing MgClz, DTT, and a buffering agent like HEPES)

[e]

SAR103168 stock solution (in DMSO)
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o 96-well or 384-well assay plates

o Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

e Procedure:
1. A solution of the purified kinase and its substrate is prepared in the assay buffer.
2. Serial dilutions of SAR103168 are added to the assay plate wells.
3. The kinase/substrate solution is added to the wells containing the inhibitor.
4. The kinase reaction is initiated by the addition of ATP.

5. The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,
30°C for 60 minutes).

6. The reaction is terminated by the addition of a stop solution (e.g., EDTA).

7. The amount of phosphorylated substrate is quantified using a suitable detection method
(e.g., scintillation counting, fluorescence polarization, ELISA).

8. IC50 values are calculated by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Cell-Based Proliferation and Apoptosis Assays (General
Protocol)

These assays assess the effect of SAR103168 on the growth and survival of cancer cell lines.
¢ Reagents and Materials:

o Cancer cell lines (e.g., KG1, K562 for myeloid leukemias)

o Cell culture medium and supplements (e.g., FBS, antibiotics)

o SAR103168 stock solution (in DMSO)
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[e]

o

[¢]

[¢]

96-well cell culture plates
Reagents for measuring cell viability/proliferation (e.g., MTT, WST-1, CellTiter-Glo)
Reagents for detecting apoptosis (e.g., Annexin V/Propidium lodide staining Kit)

Flow cytometer or plate reader

Procedure for Proliferation Assay:

. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere (for

adherent cells) or stabilize.

. Cells are treated with a range of concentrations of SAR103168 or vehicle control (DMSO).

. Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture

conditions.

. A viability/proliferation reagent is added to each well according to the manufacturer's

instructions.

. After a further incubation period, the signal (e.g., absorbance, fluorescence,

luminescence) is measured using a plate reader.

. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control

cells, and IC50 values are determined.

Procedure for Apoptosis Assay:

1. Cells are treated with SAR103168 as described for the proliferation assay.

2. Following treatment, cells are harvested and washed.

3. Cells are stained with Annexin V and a viability dye like Propidium lodide (PIl) according to

the kit protocol.

4. The stained cells are analyzed by flow cytometry to distinguish between viable, early

apoptotic, late apoptotic, and necrotic cells.
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Preclinical Efficacy

SAR103168 has demonstrated potent anti-proliferative and pro-apoptotic activity in various
AML and CML cell lines at nanomolar concentrations. In preclinical animal models, both
intravenous and oral administration of SAR103168 resulted in impaired tumor growth and
regression in xenograft models of human AML.[1] The anti-tumor activity in these models
correlated with the inhibition of Src downstream signaling pathways within the tumors.[1]
Furthermore, SAR103168 showed synergistic activity when combined with the standard
chemotherapy agent cytarabine in AML and CML tumor models.[1]

Clinical Development

A Phase | clinical trial (NCT00914914) was initiated to evaluate the safety, pharmacokinetics,
and preliminary efficacy of SAR103168 in patients with refractory or relapsed AML and high-
risk myelodysplastic syndrome (MDS). However, the trial was terminated early due to
unpredictable pharmacokinetic variability, which prevented the determination of a maximum
tolerated dose (MTD).[2]

Conclusion

SAR103168 is a multi-kinase inhibitor with potent activity against the Src family of kinases and
other key drivers of oncogenesis. Its ability to inhibit critical signaling pathways, such as Src
and STATS, provides a strong rationale for its therapeutic potential in myeloid leukemias. While
clinical development has been challenging, the preclinical data for SAR103168 underscores
the importance of its target kinases in the pathology of these diseases and provides valuable
insights for the development of future kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [SAR103168: A Multi-Kinase Inhibitor Targeting Key
Oncogenic Pathways]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191841#sar103168-target-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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